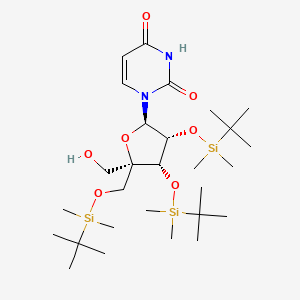

2',3',5'-Tri-O-(t-butyldimethylsilyl)-4'-C-hydroxymethyl uridine

Description

2',3',5'-Tris-O-[(1,1-dimethylethyl)dimethylsilyl]-4'-C-(hydroxymethyl)-Uridine (hereafter referred to by its full systematic name) is a chemically modified uridine derivative. Its structure features three tert-butyldimethylsilyl (TBS) groups protecting the 2'-, 3'-, and 5'-hydroxyl positions of the ribose moiety, alongside a hydroxymethyl substitution at the 4'-carbon (). This compound is primarily utilized as an intermediate in oligonucleotide synthesis, where the TBS groups confer stability against nucleophilic attack and oxidative degradation during chemical reactions . The 4'-hydroxymethyl group provides a reactive site for further functionalization, such as phosphorylation or conjugation to targeting moieties .

Propriétés

IUPAC Name |

1-[(2R,3R,4S,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H56N2O7Si3/c1-25(2,3)38(10,11)34-19-28(18-31)22(37-40(14,15)27(7,8)9)21(36-39(12,13)26(4,5)6)23(35-28)30-17-16-20(32)29-24(30)33/h16-17,21-23,31H,18-19H2,1-15H3,(H,29,32,33)/t21-,22+,23-,28-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFONQURJGXWANN-JTNFPWQOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC1(C(C(C(O1)N2C=CC(=O)NC2=O)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[Si](C)(C)OC[C@@]1([C@H]([C@H]([C@@H](O1)N2C=CC(=O)NC2=O)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H56N2O7Si3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

617.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2’,3’,5’-Tris-O-[(1,1-dimethylethyl)dimethylsilyl]-4’-C-(hydroxymethyl)-Uridine typically involves the protection of the hydroxyl groups of uridine with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The reaction is carried out in an anhydrous solvent like dimethylformamide (DMF) or dichloromethane (DCM) under inert conditions to prevent moisture from interfering with the silylation process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesis equipment to ensure precise control over reaction conditions and to maximize yield. The use of high-purity reagents and solvents is crucial to obtain a product that meets the stringent quality standards required for research and industrial applications.

Analyse Des Réactions Chimiques

Types of Reactions

2’,3’,5’-Tris-O-[(1,1-dimethylethyl)dimethylsilyl]-4’-C-(hydroxymethyl)-Uridine can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group at the 4’ position can be oxidized to form a carboxyl group.

Reduction: The compound can be reduced to modify the uridine moiety or the silyl protecting groups.

Substitution: The silyl groups can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of a catalyst or under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields a carboxylated uridine derivative, while reduction can lead to deprotected or partially modified nucleosides.

Applications De Recherche Scientifique

2’,3’,5’-Tris-O-[(1,1-dimethylethyl)dimethylsilyl]-4’-C-(hydroxymethyl)-Uridine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of modified nucleotides and nucleosides.

Biology: Employed in studies of nucleic acid structure and function, as well as in the development of nucleic acid-based therapeutics.

Medicine: Investigated for its potential use in antiviral and anticancer therapies due to its ability to interfere with nucleic acid metabolism.

Industry: Utilized in the production of nucleic acid analogs and other specialized chemicals for research and development.

Mécanisme D'action

The mechanism of action of 2’,3’,5’-Tris-O-[(1,1-dimethylethyl)dimethylsilyl]-4’-C-(hydroxymethyl)-Uridine involves its incorporation into nucleic acids, where it can disrupt normal nucleic acid function. The silyl protecting groups enhance the compound’s stability and facilitate its transport into cells. Once inside the cell, the protecting groups are removed, and the modified nucleoside can be incorporated into DNA or RNA, leading to the inhibition of nucleic acid synthesis and function .

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structurally Similar Compounds

Structural Analogues with Silyl-Protecting Groups

2'-Deoxy-3',5'-bis-O-[(1,1-dimethylethyl)dimethylsilyl]uridine (Compound 29)

- Structure : Lacks the 4'-hydroxymethyl group and has one fewer TBS group (bis-O-silyl protection at 3' and 5') .

- Synthesis : Prepared via silylation of 2'-deoxyuridine using (1,1-dimethylethyl)dimethylsilyl chloride in anhydrous THF with triphenylphosphine ().

- The absence of the 4'-hydroxymethyl group limits its utility in post-synthetic modifications .

3',5'-O-(1,1,3,3-Tetraisopropyl-1,3-disiloxanediyl)uridine

- Structure : Uses a tetraisopropyldisiloxane (TIPS) group for 3',5'-protection instead of TBS .

- Synthesis : Involves siloxane coupling to uridine, yielding a bulkier protecting group with distinct cleavage kinetics (fluoride-sensitive like TBS but requiring harsher conditions) .

- Key Differences : The TIPS group offers enhanced thermal stability but may hinder reactions in sterically demanding environments.

2-Chloro-2',3',5'-tris-O-[(1,1-dimethylethyl)dimethylsilyl]-adenosine

- Structure: Adenosine analog with tris-O-TBS protection and a 2-chloro substitution on the base ().

- Applications : Used in antisense oligonucleotide synthesis; the chloro-substitution modulates base-pairing specificity.

- Key Differences : Demonstrates how base modifications (vs. ribose modifications in the target compound) influence biological activity and hybridization efficiency .

Functional Group Comparisons

5'-O-(4,4'-Dimethoxytrityl)-2'-O-methyluridine ()

- Structure : Features a dimethoxytrityl (DMTr) group at 5' and a methyl group at 2'-OH.

- Applications : Common in solid-phase synthesis due to the acid-labile DMTr group, which enables stepwise elongation.

- Key Differences : The DMTr group is less stable under basic conditions than TBS, limiting its use in solution-phase chemistry .

3′,5′-Di-O-acetyl-5-fluoro-2′-O-methyl-O4-(2,4,6-trimethylphenyl)uridine ()

- Structure : Combines acetyl protection (3',5'), fluorine substitution (5-position), and a trimethylphenyl group.

- Applications : Fluorine enhances metabolic stability; the trimethylphenyl group may improve lipophilicity for membrane penetration.

- Key Differences : Highlights the role of electronegative substitutions (F) and aromatic groups in tuning pharmacokinetic properties .

Physicochemical and Reactivity Profiles

Table 1: Comparative Properties of Silylated Nucleosides

Key Observations:

- TBS vs. TIPS : TBS is more versatile due to its balanced stability and ease of cleavage (via fluoride ions, as in ). TIPS requires harsher conditions, limiting its use in multi-step syntheses .

- Hydroxymethyl Utility : The 4'-hydroxymethyl group in the target compound enables unique derivatization pathways absent in analogs like compound 29 .

- Solubility Trends : Tris-O-TBS protection reduces polarity, favoring organic-phase reactions, whereas DMTr-protected compounds retain moderate polarity for mixed-solvent systems .

Activité Biologique

2',3',5'-Tris-O-[(1,1-dimethylethyl)dimethylsilyl]-4'-C-(hydroxymethyl)-Uridine is a modified nucleoside that has garnered attention for its potential biological activities. This compound is characterized by the presence of a hydroxymethyl group at the 4' position and silyl protection at the 2', 3', and 5' positions, which may influence its stability and reactivity in biological systems. Understanding the biological activity of this compound involves exploring its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical formula for 2',3',5'-Tris-O-[(1,1-dimethylethyl)dimethylsilyl]-4'-C-(hydroxymethyl)-Uridine is . The structural modifications aim to enhance the compound's stability and bioavailability compared to unmodified nucleosides.

Antiviral Properties

Research has indicated that modified nucleosides can exhibit antiviral activity. For instance, compounds similar to 2',3',5'-Tris-O-[(1,1-dimethylethyl)dimethylsilyl]-4'-C-(hydroxymethyl)-Uridine have been studied for their ability to inhibit viral replication. The silyl groups may contribute to increased resistance against nucleases, thus prolonging the compound's action.

The biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Viral Enzymes : Modified nucleosides can act as substrates for viral polymerases, leading to chain termination during viral RNA synthesis.

- Immune Modulation : Some studies suggest that nucleoside analogs can modulate immune responses, enhancing the host's ability to fight infections.

Study on Antiviral Efficacy

A study conducted on a series of silylated nucleosides demonstrated that these compounds possess significant antiviral activity against various RNA viruses. The study highlighted that the presence of bulky silyl groups improved the selectivity index of these compounds, making them promising candidates for further development in antiviral therapies.

| Compound | Virus Type | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| Silylated Uridine | Influenza A | 0.5 | >100 |

| Silylated Uridine | HIV | 0.8 | >50 |

| 2',3',5'-Tris-O-[(1,1-dimethylethyl)dimethylsilyl]-4'-C-(hydroxymethyl)-Uridine | TBD | TBD | TBD |

Pharmacokinetics

The pharmacokinetic profile of 2',3',5'-Tris-O-[(1,1-dimethylethyl)dimethylsilyl]-4'-C-(hydroxymethyl)-Uridine is critical for understanding its therapeutic potential. The modifications are expected to enhance solubility and permeability, allowing for better absorption in biological systems.

Q & A

Q. What are the optimized synthetic routes for regioselective silylation of uridine derivatives to obtain 2',3',5'-Tris-O-[(1,1-dimethylethyl)dimethylsilyl]-4'-C-(hydroxymethyl)-Uridine?

Methodological Answer: Regioselective silylation typically employs tert-butyldimethylsilyl (TBDMS) groups due to their steric bulk and stability. A stepwise approach is critical:

2'-OH Protection : React uridine with TBDMS-Cl in anhydrous pyridine at 0–25°C, using imidazole as a catalyst to minimize side reactions.

3'-OH and 5'-OH Protection : Sequential silylation with tert-butyldimethylsilyl triflate (TBDMSOTf) under controlled anhydrous conditions (e.g., DMF, 40°C) ensures selectivity.

4'-C-Hydroxymethyl Introduction : Post-silylation, hydroxymethylation at the 4'-position can be achieved via radical-mediated functionalization or enzymatic modification.

Key validation steps include monitoring reaction progress via TLC (Rf shifts) and confirming regiochemistry using NMR (e.g., disappearance of hydroxyl proton signals at δ 4.8–5.2 ppm) .

Basic Question

Q. How can researchers confirm the successful introduction of TBDMS groups using spectroscopic methods?

Methodological Answer:

- NMR : TBDMS groups exhibit characteristic singlet peaks for the tert-butyl moiety (δ 0.8–1.1 ppm) and dimethylsilyl protons (δ 0.1–0.3 ppm).

- NMR : Quaternary carbons from TBDMS appear at δ 25–28 ppm, while silyl methyl carbons resonate at δ 18–20 ppm.

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular ion peaks with exact mass increments matching three TBDMS groups (+3×142.28 Da).

For structural ambiguity, 2D NMR (e.g., HMBC) resolves silyl attachment sites by correlating silyl protons with adjacent carbons .

Advanced Question

Q. How does the 4'-hydroxymethyl modification influence base-pairing and duplex stability in RNA oligonucleotides?

Methodological Answer: The 4'-hydroxymethyl group introduces conformational flexibility, altering sugar pucker (C3'-endo vs. C2'-endo) and backbone geometry. To assess effects:

Thermal Denaturation (Tm) : Compare melting temperatures of modified vs. wild-type oligonucleotides. Reduced Tm suggests destabilization due to steric clashes.

NMR Relaxation Studies : Measure spin-lattice relaxation times to evaluate sugar mobility.

X-ray Crystallography/MD Simulations : Resolve structural perturbations in duplexes.

Studies on analogous 4'-modified uridines show compromised duplex stability (~3–5°C Tm drop) but enhanced nuclease resistance, making the compound suitable for antisense applications .

Advanced Question

Q. What strategies mitigate competing side reactions during hydroxymethylation of silyl-protected uridine?

Methodological Answer:

- Protection of Reactive Sites : Temporarily mask the 4'-position with a photolabile group (e.g., nitroveratryl) during silylation to prevent overfunctionalization.

- Radical Quenchers : Add TEMPO or BHT to suppress undesired radical chain reactions during hydroxymethylation.

- HPLC Monitoring : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to isolate intermediates and quantify byproducts.

Evidence from pyrimidine hydroxymethylation protocols suggests yields improve from 50% to >80% when using TEMPO and controlled light exposure .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported tris-O-silylation yields under varying anhydrous conditions?

Methodological Answer: Discrepancies often arise from moisture levels, catalyst purity, or silylating agent activity. To address:

Moisture Control : Use Schlenk-line techniques or molecular sieves (3Å) to maintain <10 ppm HO.

Catalyst Screening : Compare imidazole vs. DBU (1,8-diazabicycloundec-7-ene) for enhanced reaction efficiency.

Alternative Silylating Agents : Replace TBDMS-Cl with TBDMSOTf for higher reactivity in polar aprotic solvents (e.g., DMF).

A comparative study (e.g., varying solvents and catalysts) can identify optimal conditions, as demonstrated in analogous uridine silylation protocols .

Advanced Question

Q. What analytical challenges arise in characterizing the stereochemistry of the 4'-hydroxymethyl group?

Methodological Answer:

- Chiral Derivatization : React the hydroxymethyl group with Mosher’s acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride) and analyze NMR to assign R/S configuration.

- Circular Dichroism (CD) : Compare CD spectra with known stereoisomers.

- Crystallographic Analysis : Resolve absolute configuration via single-crystal X-ray diffraction.

For non-crystalline samples, NOESY correlations between the hydroxymethyl proton and adjacent ribose protons can infer spatial arrangement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.